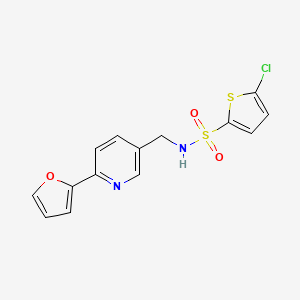

5-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound likely involves several steps. While I don’t have specific papers on this exact compound, I can provide insights based on general principles. A plausible synthetic route might include boron-based coupling reactions (such as Suzuki–Miyaura coupling) or radical-based methods . Further experimental details would be needed to confirm the exact procedure.

Scientific Research Applications

Corrosion Inhibition:

- The compound shows potential as a corrosion inhibitor. Studies on similar molecules, like 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid, reveal their effectiveness in inhibiting mild steel corrosion in acidic environments. The inhibition efficiency increases with concentration but decreases with rising temperature. Such compounds act through mixed-type inhibition and adhere to metal surfaces following Langmuir adsorption isotherm (Sappani & Karthikeyan, 2014).

Synthesis of Complex Heterocyclic Structures:

- Compounds involving furan and thiophene rings are crucial in synthesizing diverse heterocyclic structures. For example, studies on reactions of formylfurancarboxylates with ethylene glycol and subsequent reduction with lithium aluminum hydride have led to the formation of various (1,3-dioxolan-2-yl)furancarboxylates, which are significant in organic chemistry (Pevzner, 2001).

Antimicrobial Activities:

- Synthesis of novel heterocyclic compounds containing sulfonamido moieties based on thiophene and furan derivatives has shown promising antimicrobial activities. The synthesized compounds exhibit significant inhibitory effects against various bacterial strains, highlighting their potential in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Antitumor Applications:

- Certain derivatives of thiophene and furan sulfonamides have demonstrated potent antitumor properties. The synthesis of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates, for instance, has led to compounds showing higher activity against liver, colon, and lung cancer cell lines compared to standard drugs like doxorubicin (Hafez, Alsalamah, & El-Gazzar, 2017).

Drug Development and Design:

- Heterocyclic compounds containing oxygen and sulfur, such as furans and thiophenes, are crucial in drug discovery and design. They serve as key building blocks and are used both as intact scaffolds within drugs and as synthons for non-aromatic structural moieties. This versatility makes them invaluable in medicinal chemistry (Sperry & Wright, 2005).

properties

IUPAC Name |

5-chloro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S2/c15-13-5-6-14(21-13)22(18,19)17-9-10-3-4-11(16-8-10)12-2-1-7-20-12/h1-8,17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNVFOKDILQCRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Piperidin-1-yl-[4-(pyridin-3-ylmethyl)morpholin-2-yl]methanone](/img/structure/B2713940.png)

![2-(2-(2,4-Dichlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2713947.png)

![2-Methyl-1-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2713949.png)

![2-(4-chlorobenzyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2713950.png)

![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2713955.png)

![N-(3-methylisothiazol-5-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2713959.png)

![6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713961.png)

![2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2713963.png)